molecular formula C12H23NO4 B13613980 Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate

Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate

Cat. No.: B13613980
M. Wt: 245.32 g/mol
InChI Key: KYMQUHWGJBYVCX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate is an organic compound with the molecular formula C12H23NO4 It is a morpholine derivative, characterized by the presence of a tert-butyl ester group and a hydroxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 3-chloropropanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl side chain and the morpholine ring play crucial roles in its binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate is unique due to the presence of the hydroxypropyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3

InChI Key

KYMQUHWGJBYVCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCO

Origin of Product

United States

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